molecular formula C19H20N2O2S2 B458774 5-methylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-methylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B458774
M. Wt: 372.5g/mol
InChI Key: PSCVAWZAUBUCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isopropyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound This compound is part of the pyrimidine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating these derivatives with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) as a reagent . The reaction conditions often require high temperatures and the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced at different positions, depending on the reagents used.

    Substitution: The isopropyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-isopropyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isopropyl-2-(methylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the pyrano-thieno-pyrimidine core and the presence of isopropyl and methylsulfanyl groups. These features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5g/mol

IUPAC Name

5-methylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C19H20N2O2S2/c1-11(2)14-9-13-15(10-23-14)25-17-16(13)18(22)21(19(20-17)24-3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

InChI Key

PSCVAWZAUBUCTC-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=CC=C4

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=CC=C4

Origin of Product

United States

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